molecular formula C15H33NO3Si B8080007 7-((tert-Butyldimethylsilyl)oxy)-N-methoxy-N-methylheptanamide

7-((tert-Butyldimethylsilyl)oxy)-N-methoxy-N-methylheptanamide

Cat. No.: B8080007
M. Wt: 303.51 g/mol
InChI Key: XYZOJNOKVFKCPE-UHFFFAOYSA-N
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Description

7-((tert-Butyldimethylsilyl)oxy)-N-methoxy-N-methylheptanamide is a synthetic organic compound that features a tert-butyldimethylsilyl (TBS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in the preparation of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((tert-Butyldimethylsilyl)oxy)-N-methoxy-N-methylheptanamide typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The use of flow microreactor systems could enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

7-((tert-Butyldimethylsilyl)oxy)-N-methoxy-N-methylheptanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PhIO, PhI(OAc)2, metal triflates, TEMPO.

    Reduction: Sodium borohydride.

    Substitution: Tetrabutylammonium fluoride (TBAF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while substitution can introduce new functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-((tert-Butyldimethylsilyl)oxy)-N-methoxy-N-methylheptanamide involves the selective protection and deprotection of hydroxyl groups. The TBS group provides stability to the molecule, allowing for controlled reactions and the formation of desired products. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being carried out .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-((tert-Butyldimethylsilyl)oxy)-N-methoxy-N-methylheptanamide is unique due to its balance of stability and reactivity. The TBS group provides sufficient steric hindrance to protect the hydroxyl group while still being relatively easy to remove under mild conditions .

Properties

IUPAC Name

7-[tert-butyl(dimethyl)silyl]oxy-N-methoxy-N-methylheptanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H33NO3Si/c1-15(2,3)20(6,7)19-13-11-9-8-10-12-14(17)16(4)18-5/h8-13H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZOJNOKVFKCPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCCCC(=O)N(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33NO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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